Cobaltous iodide hexahydrate

Description

Historical Context and Evolution of Research on Hydrated Cobalt(II) Iodides

The study of cobalt compounds dates back to the 18th century, with Georg Brandt's discovery that cobalt was the source of blue color in glass, a property utilized since antiquity. arabpfm.orgwikipedia.org The investigation of simple cobalt salts, including its halides, naturally followed. Cobalt(II) iodide, in its anhydrous (CoI₂) and hydrated forms, represents one of the principal iodides of cobalt. wikipedia.org

Early research on hydrated cobalt(II) halides was foundational to understanding the principles of hydration and coordination. The hydrated form, cobaltous iodide hexahydrate, can be prepared through the reaction of cobalt(II) oxide or related cobalt compounds with hydroiodic acid. wikipedia.org The anhydrous form, CoI₂, exists as two distinct polymorphs: the α-form, which consists of black hexagonal crystals, and the β-form, which is a yellow powder. wikipedia.orgstudfile.net The α-polymorph turns dark green when exposed to air, while the β-polymorph readily absorbs moisture, converting into the green hydrate. wikipedia.org This sensitivity to moisture and the distinct color changes associated with hydration states, famously demonstrated by cobalt(II) chloride, spurred early interest in these materials for applications such as moisture indicators. arabpfm.orgwikipedia.orggoogle.com

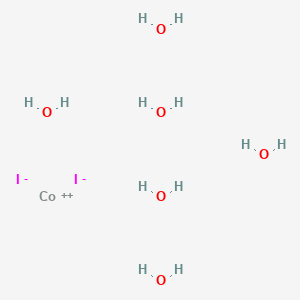

The evolution of research has progressed from these fundamental observations to detailed structural and property analyses. Modern crystallographic techniques have confirmed that the hexahydrate consists of separated hexaaquacobalt(II), [Co(H₂O)₆]²⁺, cations and iodide (I⁻) anions. wikipedia.org This understanding of its discrete ionic structure has paved the way for more complex investigations into its role in synthesis and materials science.

Fundamental Significance in Inorganic and Coordination Chemistry

This compound holds fundamental importance in inorganic and coordination chemistry primarily due to its structure and reactivity. The compound is an excellent example of a simple hydrated metal salt, where the central cobalt(II) ion is coordinated by six water molecules in an octahedral geometry, forming the [Co(H₂O)₆]²⁺ complex cation. wikipedia.orgwikipedia.org This classic coordination complex is a staple in academic settings for illustrating concepts of coordination geometry, ligand-metal bonding, and the properties of hydrated ions.

Its significance also lies in its utility as a precursor for chemical synthesis. samaterials.com Researchers utilize this compound as a starting material to produce other cobalt-based compounds, ranging from simple salts to complex coordination polymers and organometallic molecules. studfile.netceon.rs For instance, it is employed in the synthesis of advanced coordination complexes where the water ligands are replaced by other functional groups, such as pyridine (B92270) or bidentate and tridentate organic ligands. researchgate.netmdpi.com The iodide anion, being a weak-field ligand and a good leaving group, facilitates these substitution reactions.

The physical and chemical properties of this compound are well-characterized, providing a reliable basis for its use in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | CoI₂·6H₂O | wikipedia.orgstudfile.netfda.gov |

| Molar Mass | 420.83 g/mol | wikipedia.orgstudfile.netfda.gov |

| Appearance | Red hexagonal crystals | studfile.neticdst.org |

| Density | 2.90 g/cm³ | studfile.neticdst.org |

| Decomposition Point | 130 °C | studfile.neticdst.orgamericanelements.com |

| Solubility | Soluble in water, ethanol, and acetone | studfile.neticdst.org |

| Structure | Contains [Co(H₂O)₆]²⁺ and I⁻ ions | wikipedia.org |

Current Research Landscape and Emerging Academic Interest

The academic interest in this compound and its anhydrous counterpart continues to grow, driven by their applications in modern materials science and catalysis. The compound is no longer studied merely for its fundamental properties but is actively being explored for its role in creating functional materials.

Current research areas include:

Catalysis: Cobalt iodide serves as a catalyst or, more commonly, a precursor for synthesizing active catalysts for organic reactions. samaterials.com For example, cobalt(II) iodide complexes with N-heterocyclic carbene and pyridine ligands have been synthesized and investigated for their catalytic activity in cross-coupling reactions. researchgate.net These cobalt-based systems are explored as more sustainable and cost-effective alternatives to precious metal catalysts. beilstein-journals.org

Energy Storage: There is significant research into using cobalt compounds for battery materials. samaterials.com Hydrated cobalt salts, including the halides, are used as precursors to synthesize cobalt oxides (e.g., Co₃O₄) with specific nanostructures, which are then tested as anode materials for lithium-ion batteries. sigmaaldrich.com

Magnetic and Electronic Materials: The magnetic properties of cobalt(II) compounds are a major focus of current research. samaterials.com Specifically, cobalt(II) iodide is used to synthesize coordination complexes that exhibit properties of single-ion magnets (SIMs). researchgate.netmdpi.com These molecules have potential applications in high-density information storage and quantum computing.

Advanced Coordination Chemistry: The synthesis of novel coordination compounds using CoI₂ as a starting material remains a vibrant area of research. ceon.rsmdpi.com Studies focus on creating complexes with unique structural, spectroscopic, and magnetic characteristics by employing a wide variety of organic ligands. researchgate.netresearchgate.net The iodide anion's properties also make it a subject of study in anion exchange and adsorption within metal-organic frameworks (MOFs). nih.gov

Table 2: Emerging Research Applications of Cobalt(II) Iodide

| Research Area | Application/Focus | Key Findings | References |

|---|---|---|---|

| Catalysis | Precursor for cross-coupling reaction catalysts. | Cobalt complexes show high activity for reactions like Kumada-Tamao-Corriu and Heck reactions. | researchgate.net |

| Energy Storage | Precursor for anode materials in Li-ion batteries. | Used to create nanostructured cobalt oxides with high reversible capacity. | samaterials.comsigmaaldrich.com |

| Magnetic Materials | Synthesis of Single-Ion Magnets (SIMs). | Cobalt(II) iodide complexes with specific ligands exhibit field-induced slow magnetic relaxation. | researchgate.netmdpi.com |

| Coordination Chemistry | Building block for novel metal complexes. | Reaction with various ligands yields complexes with diverse geometries (e.g., tetrahedral, octahedral) and properties. | ceon.rsmdpi.comresearchgate.net |

Properties

CAS No. |

10026-19-4 |

|---|---|

Molecular Formula |

CoH2I2O |

Molecular Weight |

330.757 g/mol |

IUPAC Name |

diiodocobalt;hydrate |

InChI |

InChI=1S/Co.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

ZIFBHWDGFHUGDZ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Co+2].[I-].[I-] |

Canonical SMILES |

O.[Co](I)I |

Other CAS No. |

10026-19-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Control of Cobaltous Iodide Hexahydrate

Conventional Preparative Routes and Precursor Optimization

The synthesis of cobaltous iodide, both in its anhydrous and hydrated forms, can be achieved through several well-established chemical pathways. The choice of precursor is a critical factor that influences reaction conditions, yield, and the purity of the final product.

A common and straightforward method for preparing cobaltous iodide hexahydrate involves the reaction of a cobalt(II) salt or oxide with hydroiodic acid (HI). wikipedia.org This acid-base or double displacement reaction typically uses readily available cobalt precursors. The reaction with cobalt(II) carbonate, for instance, proceeds with the evolution of carbon dioxide gas. study.combrainly.com Similarly, cobalt(II) hydroxide reacts with hydroiodic acid in a neutralization reaction to yield cobalt(II) iodide and water. webqc.orgchemguide.co.uk Cobalt(II) oxide can also be used as a starting material. wikipedia.org The general principle involves the dissolution of the cobalt precursor in an aqueous solution of hydroiodic acid, followed by concentration and crystallization of the resulting this compound.

The balanced molecular equations for these reactions are:

CoCO₃ + 2HI → CoI₂ + H₂O + CO₂ study.com

Co(OH)₂ + 2HI → CoI₂ + 2H₂O webqc.org

CoO + 2HI → CoI₂ + H₂O wikipedia.org

Table 1: Common Cobalt(II) Precursors for Reaction with Hydroiodic Acid

| Precursor Name | Chemical Formula | Reaction Type | Byproducts |

|---|---|---|---|

| Cobalt(II) Carbonate | CoCO₃ | Gas-forming acid-base | Water, Carbon Dioxide |

| Cobalt(II) Hydroxide | Co(OH)₂ | Neutralization | Water |

For the synthesis of the anhydrous form of cobalt(II) iodide, which can subsequently be hydrated, a direct combination of the elements is a viable route. This method involves treating cobalt powder with gaseous hydrogen iodide or reacting it directly with crystalline iodine under specific conditions. wikipedia.orgnih.gov For example, anhydrous cobalt(II) iodide can be synthesized in situ by heating metallic cobalt powder and crystalline iodine in a solvent like acetonitrile. nih.gov This approach is particularly useful when a non-aqueous environment is required for subsequent reactions or when a high-purity anhydrous product is the primary goal. The anhydrous salt exists in two polymorphic forms, the α- and β-forms. wikipedia.org The α-polymorph consists of black hexagonal crystals, while the β-polymorph appears as yellow crystals. wikipedia.org

Controlled Crystallization and Hydrate Formation

The isolation of this compound with high purity and specific crystalline properties depends significantly on the control of crystallization conditions. The stoichiometry of water molecules in the final product is highly sensitive to the synthetic environment.

The choice of solvent plays a crucial role in the crystallization process. While aqueous solutions are standard for producing the hexahydrate, non-aqueous and mixed-solvent systems can be employed to control crystal growth and morphology. For instance, single crystals of cobalt(II) iodide complexes have been grown by dissolving the anhydrous form in toluene in the presence of other ligands like pyridine (B92270) and then allowing the solution to cool slowly. nih.govalfa-chemistry.com Other solvent systems, such as a mixture of ethanol and deionized water, have been used in the synthesis of related cobalt compounds, indicating their potential utility in controlling the crystallization of cobalt iodide hydrates. rsc.org The polarity and coordinating ability of the solvent molecules can influence the solvation shell around the cobalt(II) ion, thereby affecting the kinetics of crystal nucleation and growth.

The specific hydrate of cobalt(II) iodide obtained is a direct function of the reaction and crystallization conditions, particularly temperature and water activity. Cobalt(II) iodide is known to form different hydrates, including a dihydrate (CoI₂·2H₂O) and the more common hexahydrate (CoI₂·6H₂O). americanelements.comamericanelements.com The anhydrous form is highly hygroscopic and readily absorbs moisture from the air to form a green hydrate. wikipedia.orgnih.gov

Control over hydrate stoichiometry requires careful management of temperature during crystallization. For analogous compounds like cobalt(II) chloride, it has been shown that cooling a concentrated solution to specific low temperatures (e.g., -15 to -20°C) promotes the formation of the hexahydrate form. google.com This principle suggests that temperature is a key variable for selectively crystallizing CoI₂·6H₂O. The concentration of the aqueous solution and the ambient humidity during filtration and drying are also critical factors that must be controlled to prevent the formation of mixed hydrates or the efflorescence (loss of water) of the desired hexahydrate product. The purity of the final product is also dependent on the stoichiometry of the initial reactants and the removal of any soluble byproducts during the crystallization and washing steps. webassign.net

Green Chemistry Principles in Cobalt(II) Iodide Compound Synthesis

Applying the principles of green chemistry to the synthesis of inorganic compounds like this compound focuses on reducing environmental impact and improving safety. This can be approached by selecting less hazardous solvents, improving atom economy, and designing more energy-efficient processes.

One promising area is the use of alternative solvent systems. Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered "green" solvents due to their low vapor pressure and potential for recyclability. nih.gov Their use in synthesizing cobalt-based materials has been explored, as they can serve as both the solvent and a template for the final structure, often simplifying the synthetic process. nih.gov While direct synthesis of this compound in these solvents is not widely documented, the principles are transferable.

Furthermore, a primary green chemistry principle is the use of water as a solvent whenever possible, which is inherent in the conventional aqueous routes to this compound. Optimizing these aqueous syntheses to maximize yield and minimize waste, for example by recycling mother liquors, would further align these methods with green chemistry goals. The development of synthetic routes using bio-based reagents or plant extracts, a method demonstrated for the synthesis of cobalt nanoparticles, represents another potential, albeit less explored, avenue for the green synthesis of cobalt salts. ijcps.org

Purification and Purity Assessment Methodologies in Research Synthesis

The synthesis of high-purity this compound is critical for research applications where stoichiometric accuracy and the absence of contaminants are paramount. Achieving the desired purity level necessitates robust purification techniques followed by precise analytical methods for verification.

Purification Methodologies

In a research context, the crude product of a synthesis is subjected to one or more purification steps to remove unreacted starting materials, by-products, and other impurities. Common methodologies include recrystallization, solvent extraction, and chromatography.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound sparingly at room temperature but extensively at higher temperatures. For cobalt iodide complexes, solvents such as acetonitrile have been used for crystallization. nih.gov In some syntheses of related cobalt iodide derivatives, slow cooling of a toluene solution has been employed to yield high-quality single crystals. nih.gov The general principle involves heating the solution to dissolve the solute completely and then allowing it to cool slowly, which encourages the growth of larger, purer crystals.

Solvent Extraction

Solvent extraction is a highly effective method for separating cobalt ions from aqueous solutions containing other metal ion impurities, such as nickel. researchgate.net This technique relies on the differential partitioning of metal ions between two immiscible liquid phases, typically an aqueous phase containing the metal salts and an organic phase containing a specific extractant.

The process involves vigorously mixing the aqueous solution of impure cobalt iodide with an organic solvent containing a chelating agent or extractant. The extractant selectively forms a complex with the cobalt ion, which is more soluble in the organic phase, thereby transferring it from the aqueous layer. Common extractants used for cobalt purification include organophosphorus compounds like 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A). researchgate.netsemanticscholar.org The efficiency of the extraction depends on several factors, including the pH of the aqueous solution, the concentration of the extractant, the ratio of the organic to aqueous phases (O/A), and contact time. semanticscholar.org After separation, the cobalt can be stripped back into a fresh aqueous phase to yield a purified solution from which this compound can be crystallized.

Chromatography

Chromatographic techniques are powerful for separating closely related chemical species. For cobalt compounds, methods like paper chromatography, thin-layer chromatography (TLC), and column chromatography can be employed to separate Co(II) from other metal ions or even from its other oxidation states, like Co(III). ias.ac.insciepub.com

In column chromatography, a solution containing the impure cobalt compound is passed through a column packed with a stationary phase (e.g., silica gel or alumina). researchgate.netresearchgate.net Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (the solvent), leading to their separation. This method is particularly useful for removing trace impurities or for separating complex mixtures of cobalt compounds. acs.org

| Purification Method | Principle | Typical Application in Cobalt Chemistry | Key Parameters |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. mt.com | Final purification of solid this compound to obtain high-purity crystals. nih.gov | Solvent choice, cooling rate, temperature gradient. |

| Solvent Extraction | Selective partitioning of cobalt ions between an aqueous phase and an immiscible organic phase containing an extractant. semanticscholar.org | Separation of cobalt from other divalent metals (e.g., Ni, Mn) in hydrometallurgical processes. researchgate.netaip.org | Extractant type (e.g., PC-88A), pH, organic/aqueous phase ratio, contact time. semanticscholar.org |

| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. ias.ac.in | Separation of Co(II) from Co(III) or from other metal ions like Ni(II). sciepub.com | Stationary phase (e.g., silica gel), mobile phase composition, flow rate. researchgate.net |

Purity Assessment Methodologies

Following purification, the purity of the this compound must be rigorously assessed. Several analytical techniques are employed to confirm the compound's identity, crystalline structure, and elemental composition, and to quantify any remaining impurities.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, etc.) in a sample. For this compound, analysis would focus on determining the percentages of cobalt and iodine. The experimentally determined percentages are compared against the theoretical values calculated from its chemical formula, CoI₂·6H₂O. nih.gov A close agreement between the found and calculated values provides strong evidence of the compound's stoichiometric purity. nih.govresearchgate.net

Titrimetric Analysis

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For assessing the purity of a hydrate, a titration can be designed to quantify the metal ion or the water content. scribd.com For instance, the cobalt(II) content can be determined via complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The water content of the hydrate can be determined using Karl Fischer titration, a highly sensitive method for water quantification. nih.gov

Spectroscopic Analysis

UV-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing cobalt(II) complexes. The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is the species present in aqueous solutions of this compound, exhibits a characteristic absorption spectrum. docbrown.info This ion typically shows a primary absorption maximum (λₘₐₓ) around 540 nm, which gives the solution its characteristic pink or red color. docbrown.info The position and intensity of the absorption bands are sensitive to the coordination environment of the Co(II) ion. researchgate.net The absence of unexpected absorption peaks can indicate the absence of certain chromophoric impurities.

X-ray Diffraction (XRD)

X-ray Diffraction is a definitive technique for the characterization of crystalline materials.

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the compound. By comparing the experimental pattern with a reference pattern from a database or a previously characterized pure sample, one can confirm the identity and phase purity of the synthesized this compound. tue.nl The presence of sharp, well-defined peaks is indicative of good crystallinity. bjp-bg.com

Single-Crystal X-ray Diffraction provides the most unambiguous characterization by determining the precise arrangement of atoms within the crystal lattice. nih.gov This analysis confirms the molecular structure, including the coordination geometry of the cobalt ion and the presence of the six water molecules of hydration, verifying that the compound is indeed the hexaaquo complex, [Co(H₂O)₆]²⁺I₂⁻. wikipedia.org

| Assessment Method | Information Obtained | Typical Research Finding |

|---|---|---|

| Elemental Analysis | Percentage composition of elements (Co, I). nih.gov | Confirmation of the empirical formula by comparing experimental vs. theoretical percentages. nih.gov |

| Titrimetric Analysis | Quantitative determination of cobalt content or water of hydration. scribd.comnih.gov | Assay of purity, often expressed as a percentage (e.g., >99% pure). |

| UV-Visible Spectroscopy | Electronic transitions, confirmation of the Co(II) aqua complex [Co(H₂O)₆]²⁺. docbrown.info | Characteristic λₘₐₓ around 540 nm in aqueous solution. docbrown.info |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identity and purity of a bulk sample. tue.nl | Matching the experimental diffraction pattern to a known standard for CoI₂·6H₂O. bjp-bg.com |

| Single-Crystal X-ray Diffraction | Unambiguous molecular structure and crystal packing. nih.gov | Determination of bond lengths, bond angles, and confirmation of the hexaaquo coordination. wikipedia.org |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Cobaltous Iodide Hexahydrate

Crystallographic Investigations

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu This method is the gold standard for determining the exact structure of molecules in the solid state, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

For cobaltous iodide hexahydrate, crystallographic studies have verified that its structure is composed of discrete hexaaquacobalt(II), [Co(H₂O)₆]²⁺, cations and iodide, I⁻, anions. wikipedia.org The cobalt(II) ion is located at the center of an octahedral geometry, coordinated by six water molecules. These [Co(H₂O)₆]²⁺ complex cations and the iodide anions are arranged in a specific, repeating three-dimensional lattice. While detailed crystallographic data for the iodide salt is highly specific, the parameters for the hexaaquacobalt(II) cation are well-established from studies of similar compounds, such as hexaaquacobalt(II) nitrate. nih.gov

Table 1: Representative Crystallographic Data for the [Co(H₂O)₆]²⁺ Cation (Data from analogous Hexaaquacobalt(II) Nitrate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | C 1 2/c 1 | nih.gov |

| a (Å) | 14.96 | nih.gov |

| b (Å) | 6.112 | nih.gov |

| c (Å) | 12.632 | nih.gov |

| β (°) | 118.45 | nih.gov |

This data is for an analogous compound and serves to illustrate the typical parameters of the [Co(H₂O)₆]²⁺ cation.

The structure consists of alternating hydrophilic and hydrophobic regions, where the charged ions and water molecules create extensive hydrogen-bonding networks that hold the crystal lattice together. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and gaining insights into the material's morphology. tue.nl The analysis involves directing X-rays at a powdered sample and measuring the angles at which the X-rays are diffracted, producing a characteristic pattern of peak intensities versus diffraction angle (2θ). tue.nl

For this compound, which exists as dark red hexagonal prisms, a PXRD analysis would yield a unique diffractogram corresponding to its specific crystalline phase. drugfuture.com Each peak in the pattern corresponds to a specific set of lattice planes, as defined by Bragg's Law (nλ=2d sinθ). carleton.edu By comparing the experimental pattern to reference patterns from crystallographic databases, one can confirm the identity and purity of the compound. tue.nl

Table 2: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Hexahydrate

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 85 |

| 23.5 | 3.78 | 100 |

| 28.9 | 3.09 | 45 |

| 31.8 | 2.81 | 60 |

This table is a hypothetical representation to illustrate the type of data obtained from a PXRD experiment.

While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen is comparable to that of heavier atoms. This makes neutron diffraction an exceptionally powerful tool for the unequivocal localization of hydrogen atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods provide valuable information about the functional groups present in a compound, the nature of chemical bonds, and the local symmetry of the molecular environment.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is dominated by the vibrations of the coordinated water molecules. The spectral features are similar to those observed for other hexaaqua complexes, such as cobalt(II) chloride hexahydrate. researchgate.netuobaghdad.edu.iq

The primary vibrational modes of the coordinated water ligands include:

O-H Stretching: Strong, broad absorptions typically found in the 3000-3500 cm⁻¹ region, indicative of hydrogen-bonded O-H groups. uobaghdad.edu.iq

H-O-H Bending (Scissoring): A sharp absorption around 1600-1650 cm⁻¹. uobaghdad.edu.iq

H₂O Rocking and Wagging: These modes, involving the rocking and out-of-plane wagging of the water molecule relative to the cobalt ion, appear at lower frequencies, often in the 400-900 cm⁻¹ range. researchgate.net

Co-O Stretching: The vibration of the cobalt-oxygen bond is expected at lower wavenumbers, typically below 500 cm⁻¹.

Table 3: Typical Infrared Vibrational Modes for [Co(H₂O)₆]²⁺

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3364 | O-H Stretching | uobaghdad.edu.iq |

| ~1616 | H-O-H Bending | uobaghdad.edu.iq |

| 600 - 800 | H₂O Rocking / Wagging | researchgate.netuobaghdad.edu.iq |

Assignments are based on data from analogous cobalt hexahydrate compounds.

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations involving heavier atoms, making it an excellent tool for studying the metal-ligand framework and low-frequency lattice modes.

Table 4: Expected Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 300 - 550 | ν(Co-O) Stretching Modes | sphinxsai.com |

Assignments are based on data from other cobalt(II) complexes containing Co-O bonds.

Electronic and Optical Spectroscopy

UV-Visible (UV-Vis) Spectroscopic Studies of d-d Electronic Transitions and Coordination Environment

The electronic spectrum of this compound, CoI₂·6H₂O, is dominated by the presence of the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺. In this complex, the cobalt(II) ion possesses a d⁷ electronic configuration and is situated in an octahedral coordination environment provided by six water ligands. wikipedia.org The interaction with these ligands splits the d-orbitals into two energy levels: a lower t₂g set and a higher eg set.

UV-Visible spectroscopy is a key technique for probing the electronic transitions between these d-orbitals (d-d transitions). These transitions are typically weak because they are Laporte-forbidden (they involve a change in parity). For high-spin octahedral Co(II) complexes, three spin-allowed transitions are theoretically possible. However, one of these transitions involves the excitation of two electrons and is often not observed.

The aqueous solution of this compound, which contains the [Co(H₂O)₆]²⁺ ion, is characteristically pink. This color arises from a weak absorption in the green region of the visible spectrum, allowing red and blue light to be transmitted. The primary absorption band (λmax) for the [Co(H₂O)₆]²⁺ ion is observed around 510-540 nm. docbrown.info This absorption corresponds to the electronic transition from the ⁴T₁g(F) ground state to the ⁴T₁g(P) excited state. researchgate.net A weaker absorption, often appearing as a shoulder, can be found in the near-infrared region, corresponding to the ⁴T₁g(F) → ⁴T₂g(F) transition. researchgate.net The presence and position of these d-d transition bands are indicative of the octahedral geometry surrounding the Co(II) center. researchgate.netgjbeacademia.com

Table 1: Characteristic UV-Vis Absorption Data for [Co(H₂O)₆]²⁺

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Appearance |

| ⁴T₁g(F) → ⁴T₁g(P) | ~515 nm | Low | Pink Solution |

| ⁴T₁g(F) → ⁴A₂g(F) | ~608 nm | Very Low | - |

| ⁴T₁g(F) → ⁴T₂g(F) | ~1200 nm | Very Low | - |

Note: The exact λmax and ε values can vary slightly depending on concentration and measurement conditions.

Investigation of Solvatochromic Behavior in Cobalt(II) Iodide Solutions

Cobalt(II) halides are well-known for their pronounced solvatochromic properties, where the color of the solution changes dramatically with the solvent. saudijournals.com This phenomenon is a direct consequence of changes in the coordination geometry of the Co(II) ion in response to the coordinating ability of the solvent molecules. While much of the literature focuses on cobalt(II) chloride, cobalt(II) iodide exhibits similar behavior. saudijournals.comresearchgate.net

In polar protic solvents like water, the cobalt(II) ion is solvated to form the pink, octahedral [Co(H₂O)₆]²⁺ complex. However, when cobaltous iodide is dissolved in polar aprotic solvents, such as acetone or acetonitrile, or in the presence of excess iodide ions, a shift in the coordination equilibrium occurs. researchgate.net The solvent molecules or iodide ions displace the water ligands, leading to the formation of tetrahedral species, most notably the [CoI₄]²⁻ complex.

This change from an octahedral to a tetrahedral geometry results in a significant color change from pink to a deep blue or green-yellow. researchgate.netunipa.it The electronic transitions in tetrahedral complexes are more intense than in octahedral ones because the lack of a center of symmetry partially relaxes the Laporte selection rule. The UV-Vis spectrum of the tetrahedral [CoI₄]²⁻ species is characterized by strong absorptions in the 600-800 nm range. docbrown.info

The equilibrium between the octahedral and tetrahedral forms is sensitive to several factors:

Solvent Type: Polar protic solvents favor the octahedral form, while polar aprotic solvents favor the tetrahedral form. saudijournals.comresearchgate.net

Temperature: Increasing the temperature often shifts the equilibrium towards the formation of the tetrahedral complex. researchgate.net

Concentration of Iodide Ions: A high concentration of I⁻ ions promotes the formation of the [CoI₄]²⁻ complex.

Table 2: Solvatochromism of Cobalt(II) Iodide

| Solvent System | Dominant Species | Coordination Geometry | Color |

| Water | [Co(H₂O)₆]²⁺ | Octahedral | Pink |

| Acetone | [Co(acetone)ₓIᵧ]⁽²⁻ʸ⁾ | Tetrahedral | Blue |

| Acetonitrile | [Co(CH₃CN)ₓIᵧ]⁽²⁻ʸ⁾ | Tetrahedral | Blue/Green |

| Excess Aqueous HI | [CoI₄]²⁻ | Tetrahedral | Blue/Green-Yellow |

Magnetic Resonance and Surface Sensitive Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Electronic Structure

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the Co(II) ion in this compound. The Co(II) ion has a d⁷ electron configuration, which results in unpaired electrons. In an octahedral field, as in the [Co(H₂O)₆]²⁺ complex, it adopts a high-spin state (S = 3/2). nih.gov

The EPR spectra of high-spin Co(II) systems are typically complex. researchgate.net They are characterized by a large g-anisotropy and significant zero-field splitting (ZFS), which arises from the interaction of the spin with the orbital angular momentum (spin-orbit coupling). illinois.edu This complexity often necessitates recording spectra at very low temperatures (liquid helium) to overcome rapid spin-lattice relaxation effects that cause excessive line broadening at higher temperatures. illinois.edu

For an S = 3/2 system, the spin Hamiltonian parameters include the g-values (gₓ, gᵧ, g₂) and the ZFS parameters D (axial) and E (rhombic). The EPR spectrum of a high-spin Co(II) complex generally shows signals arising from transitions within the Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). marquette.edu The exact g-values are highly sensitive to the symmetry and nature of the coordination environment. For a quasi-octahedral [Co(H₂O)₆]²⁺ complex, the spectrum is expected to be anisotropic. Hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2) can further split the EPR signals into eight lines, although this is not always resolved due to line broadening. acs.org

Table 3: Representative EPR Parameters for High-Spin Co(II) Complexes

| Parameter | Description | Typical Value Range for Octahedral Co(II) |

| S | Total Spin Quantum Number | 3/2 |

| g_eff | Effective g-values | Highly anisotropic (e.g., 2.0 - 6.0) |

| D | Axial Zero-Field Splitting | Can be large (>10 cm⁻¹) |

| A(⁵⁹Co) | Hyperfine Coupling Constant | Variable, often anisotropic |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical (oxidation) state of the near-surface region of a material. For this compound, XPS can confirm the presence of cobalt in the +2 oxidation state.

The Co 2p XPS spectrum is characteristic of the cobalt oxidation state. It consists of two main peaks, the Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. For Co(II) compounds, these main peaks are accompanied by strong "shake-up" satellite features at higher binding energies. tandfonline.comxpsfitting.com The presence and intensity of these satellites are a hallmark of the high-spin Co(II) electronic configuration and are crucial for distinguishing it from Co(III) or metallic Co, which show much weaker or no satellite structure. tandfonline.comthermofisher.cn The binding energy of the Co 2p₃/₂ peak for Co(II) species is typically found in the range of 780-782 eV. researchgate.net

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and chemical information. wikipedia.org Following the creation of a core hole by the incident X-ray or electron beam, the atom can relax via an Auger process, emitting an Auger electron with a characteristic kinetic energy. For cobalt, the most intense Auger transitions are the LMM series. The kinetic energy and the shape of the Co LMM Auger peak, typically found around 775 eV, can be used to identify the chemical state of cobalt. ias.ac.inresearchgate.net Changes in the oxidation state of cobalt lead to shifts in the Auger peak positions. ias.ac.in

Table 4: Expected XPS and AES Data for this compound

| Technique | Region/Transition | Expected Binding/Kinetic Energy (eV) | Key Feature |

| XPS | Co 2p₃/₂ | ~781.0 eV | Strong shake-up satellite (~786 eV) thermofisher.com |

| XPS | Co 2p₁/₂ | ~796.5 eV | Spin-orbit splitting of ~15.5 eV |

| XPS | I 3d₅/₂ | ~619.0 eV | Confirms presence of iodide |

| XPS | O 1s | ~532.0 eV | From water of hydration |

| AES | Co LMM | ~775 eV | Peak shape and position sensitive to oxidation state |

Thermal Analysis for Dehydration and Phase Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of materials and observe phase transitions like dehydration and decomposition.

When this compound is heated, it undergoes a multi-step decomposition process. The first stage involves the loss of the six molecules of water of hydration. This dehydration process may occur in one or more steps, depending on the heating rate and atmosphere. TGA would show a significant mass loss corresponding to the removal of water. Studies on similar hydrated salts, like cobalt(II) acetate tetrahydrate, show that dehydration is typically complete by around 150 °C. rsc.org For this compound, a decomposition temperature of 130 °C has been noted, which likely corresponds to the onset of major water loss and structural change. americanelements.com

The total theoretical mass loss for the complete dehydration of CoI₂·6H₂O to anhydrous CoI₂ is approximately 25.7%.

Calculation of Mass Loss:

Molar mass of CoI₂·6H₂O = 420.83 g/mol nih.gov

Molar mass of 6H₂O = 6 * 18.015 g/mol = 108.09 g/mol

% Mass Loss = (108.09 / 420.83) * 100 ≈ 25.7%

Following dehydration, the resulting anhydrous cobalt(II) iodide (CoI₂) is stable for a certain temperature range. At higher temperatures, it will decompose. Anhydrous CoI₂ melts between 515-520 °C and boils at 570 °C under vacuum. wikipedia.org In the presence of air, oxidation of the cobalt and/or iodide can occur at elevated temperatures. The final decomposition products would depend on the atmosphere (inert or oxidizing). For example, heating in air would likely lead to the formation of cobalt oxides such as Co₃O₄. mdpi.com

Table 5: Expected Thermal Decomposition Stages for CoI₂·6H₂O

| Temperature Range (°C) | Process | Technique | Expected Observation |

| ~80 - 150 °C | Dehydration | TGA | Mass loss of ~25.7% |

| DSC | Endothermic peak(s) | ||

| > 500 °C | Melting/Decomposition of Anhydrous CoI₂ | TGA | Further mass loss |

| DSC | Endothermic/Exothermic peaks |

Based on a comprehensive search of available scientific literature, it is not possible to provide detailed experimental data and research findings for the Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) specifically for this compound.

The search did not yield specific TGA/DTA/DSC thermograms, data tables on thermal events, or SEM/TEM micrographs detailing the nanostructure and morphology of this particular compound. While information is available for analogous compounds, such as cobalt(II) chloride hexahydrate, the user's strict instruction to focus solely on this compound prevents the use of such data.

General chemical properties indicate that this compound (CoI₂·6H₂O) is a hydrated salt that will lose its water of crystallization upon heating, with a noted decomposition temperature around 130°C. However, without specific experimental data from TGA, DTA, and DSC analyses, a detailed discussion of the water loss process, thermal stability, and associated thermal events cannot be accurately constructed. Similarly, the absence of SEM and TEM studies in the available literature means that a characterization of its crystal morphology and nanostructure cannot be provided.

Therefore, the requested article with "thorough, informative, and scientifically accurate content" including "Data tables" and "Detailed research findings" for the specified outline sections cannot be generated at this time.

Coordination Chemistry and Intermolecular Interactions in Cobaltous Iodide Hexahydrate Systems

Detailed Analysis of Cobalt(II) Coordination Geometry and Ligand Field Effects

In the solid state, cobaltous iodide hexahydrate exists as discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions, I⁻ wikipedia.orgchemicalbook.com. The six water molecules act as ligands, forming coordinate covalent bonds with the central Co²⁺ ion.

Coordination Geometry : Crystallographic data confirms that the [Co(H₂O)₆]²⁺ complex ion possesses an octahedral geometry study.comaskfilo.com. In this arrangement, the six oxygen atoms of the water ligands are positioned at the vertices of an octahedron with the cobalt ion at the center.

Ligand Field Effects : According to Ligand Field Theory (LFT), the interaction between the metal d-orbitals and the ligand orbitals causes a splitting in the energy of the d-orbitals wikipedia.org. In an octahedral field, the five degenerate d-orbitals of the Co²⁺ ion split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²) rsc.org.

Water is considered a weak-field ligand, meaning the energy gap between the t₂g and eg orbitals (Δo) is relatively small libretexts.org. For a Co²⁺ ion, which has a d⁷ electron configuration, this small energy gap results in a high-spin complex. The electrons will occupy the higher energy eg orbitals before pairing up in the lower energy t₂g orbitals to maximize the total spin, in accordance with Hund's rule rsc.org. This results in three unpaired electrons, rendering the complex paramagnetic study.comuci.edu. The characteristic pink color of the [Co(H₂O)₆]²⁺ ion is a direct consequence of electronic transitions between these split d-orbitals libretexts.org.

Table 1: Electronic and Magnetic Properties of [Co(H₂O)₆]²⁺

| Property | Value/Description | Reference |

| Central Ion | Cobalt(II), Co²⁺ | study.com |

| Electron Configuration | [Ar] 3d⁷ | askfilo.com |

| Coordination Geometry | Octahedral | study.com |

| Ligand Type | H₂O (Weak Field) | libretexts.org |

| d-Orbital Splitting | t₂g⁵ eg² | study.com |

| Spin State | High-Spin | rsc.org |

| Unpaired Electrons | 3 | uci.edu |

| Magnetic Properties | Paramagnetic | study.com |

Role of Water Molecules in Coordination Sphere and Hydration Structure

The water molecules in this compound play a central role in defining its structure and chemistry. Six water molecules form the primary coordination sphere, directly bonding to the Co²⁺ ion to form the stable [Co(H₂O)₆]²⁺ cation wikipedia.orgchemicalbook.com. This primary hydration shell is a well-defined entity where the Co-O bonds are dative covalent bonds wikipedia.org.

Beyond this first sphere, the iodide anions and additional water molecules in the crystal lattice (if any) or in solution constitute the second coordination sphere wikipedia.org. The molecules in the first hydration shell are held much more strongly than those in subsequent shells. The high charge density of the Co²⁺ ion polarizes the coordinated water molecules, strengthening their interaction with the metal center wikipedia.orgchemistrystudent.com. This polarization also enhances the acidity of the hydrogen atoms on the coordinated water molecules, a key factor in their chemical reactivity chemguide.co.uklibretexts.org.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

In the crystalline lattice of this compound, the discrete [Co(H₂O)₆]²⁺ cations and I⁻ anions are held together by an extensive network of hydrogen bonds. This network is crucial for the stability of the solid-state structure and is a prime example of supramolecular assembly.

The hydrogen atoms of the coordinated water molecules are polarized by the Co²⁺ center, making them effective hydrogen bond donors chemguide.co.uk. The iodide anions, in turn, act as hydrogen bond acceptors. The resulting O-H···I hydrogen bonds link the cations and anions into a three-dimensional framework. These interactions are a form of charge-assisted hydrogen bonding, where the electrostatic attraction between the positively charged complex and the negative anion strengthens the hydrogen bond. The formation of such extensive hydrogen bonding networks is a common feature in the crystal structures of hydrated metal halides and similar coordination compounds nih.govnih.gov.

Ligand Exchange Dynamics and Complex Formation in Various Solvents

The water ligands in the [Co(H₂O)₆]²⁺ complex are not static and can be replaced by other ligands present in the solution. This process is known as ligand exchange or substitution. The substitution of water ligands in aqueous cobalt(II) complexes is generally believed to follow a dissociative interchange (Id) mechanism nih.govufrgs.br.

[Co(H₂O)₆]²⁺ (pink, octahedral) + 4 Cl⁻ ⇌ [CoCl₄]²⁻ (blue, tetrahedral) + 6 H₂O chemguide.co.ukchemguide.co.uk

The substitution process generally involves two main stages, as described by the Eigen-Wilkins mechanism ufrgs.br:

Encounter Complex Formation : A rapid pre-equilibrium step where the incoming ligand diffuses into the second coordination sphere to form an outer-sphere complex or encounter complex.

Ligand Interchange : The rate-determining step where the incoming ligand from the outer sphere replaces a water molecule in the inner sphere.

Table 2: General Mechanism for Ligand Substitution in [Co(H₂O)₆]²⁺

| Step | Process | Description | Reference |

| 1 | Formation of Outer-Sphere Complex | [Co(H₂O)₆]²⁺ + Lⁿ⁻ ⇌ {[Co(H₂O)₆]²⁺, Lⁿ⁻} | ufrgs.br |

| 2 | Interchange | {[Co(H₂O)₆]²⁺, Lⁿ⁻} → [Co(H₂O)₅L]⁽²⁻ⁿ⁾⁺ + H₂O | nih.gov |

Lⁿ⁻ represents the incoming ligand.

Lewis Acidity of Cobalt(II) Iodide and its Influence on Reactivity

The central cobalt(II) ion in cobaltous iodide acts as a Lewis acid, which is defined as an electron-pair acceptor ncert.nic.in. The vacant or partially filled d-orbitals of the Co²⁺ ion can accept lone pairs of electrons from Lewis bases (ligands or substrates). This Lewis acidity is fundamental to its role in coordination and catalysis nih.gov.

The reactivity of Co²⁺ as a Lewis acid is evident in its ability to catalyze various organic reactions. Cobalt(II) salts, including cobalt iodide, are used as catalysts in reactions such as carbonylations and oxidative esterifications nih.govrsc.org. In these processes, the cobalt(II) center coordinates to the substrate, activating it towards the desired chemical transformation. For instance, in the Beckmann rearrangement, the combination of a cobalt salt and another Lewis acid has been shown to be an effective catalytic system scirp.org. The stabilization of potent Co(II)-based Lewis acids with weakly coordinating anions can lead to highly reactive species suitable for catalysis nih.gov. The interaction between the Lewis acidic metal center and the substrate lowers the activation energy of the reaction, thereby increasing the reaction rate.

Polymorphism and Phase Transformation Studies of Hydrated Cobalt Ii Iodides

Characterization of Anhydrous Cobalt(II) Iodide Polymorphs (α- and β-forms)

Anhydrous cobalt(II) iodide is known to exist in two distinct polymorphic forms, designated as the α-form and the β-form. wikipedia.orgchemicalbook.com These polymorphs exhibit different physical properties and can be transformed from one to the other under specific temperature and pressure conditions. wikipedia.org

The α-polymorph is the more common form and presents as black, hexagonal crystals with a graphite-like appearance. wikipedia.orgchemicalbook.com It is highly hygroscopic and turns dark green upon exposure to air due to hydration. wikipedia.orgchemicalbook.com The crystal structure of α-CoI₂ adopts the cadmium halide structure. wikipedia.orgchemicalbook.com The β-polymorph consists of yellow crystals. wikipedia.org It is also highly hygroscopic and readily absorbs moisture from the air, converting into a green hydrate. wikipedia.org

The transformation between these two polymorphs is temperature-dependent. The β-form converts to the more stable α-form when heated to 400 °C. wikipedia.org Conversely, the α-form can be sublimed under a vacuum at 500 °C to yield the β-polymorph. wikipedia.org

Interactive Data Table: Properties of Anhydrous Cobalt(II) Iodide Polymorphs

| Property | α-Cobalt(II) Iodide | β-Cobalt(II) Iodide |

| Appearance | Black hexagonal crystals | Yellow powder |

| Crystal Structure | Cadmium halide type wikipedia.orgchemicalbook.com | - |

| Density | 5.584 g/cm³ wikipedia.org | 5.45 g/cm³ wikipedia.orgchemicalbook.com |

| Melting Point | 515-520 °C (under vacuum) wikipedia.org | Converts to α-form at 400 °C wikipedia.org |

| Hygroscopicity | Highly hygroscopic, turns dark green in air wikipedia.orgchemicalbook.com | Highly hygroscopic, forms green droplets wikipedia.orgchemicalbook.com |

| Transformation | Sublimes at 500 °C in vacuum to form β-CoI₂ wikipedia.org | Converts to α-CoI₂ at 400 °C wikipedia.org |

Polymorphism in Hydrated Cobalt(II) Complexes

The most well-characterized hydrated form of cobalt(II) iodide is cobaltous iodide hexahydrate (CoI₂·6H₂O). wikipedia.org Crystallographic studies have verified that the solid-state structure of the hexahydrate consists of discrete hexaaquacobalt(II) cations, [Co(H₂O)₆]²⁺, and iodide anions, I⁻. wikipedia.orgchemicalbook.com In the [Co(H₂O)₆]²⁺ complex, the cobalt(II) ion is octahedrally coordinated by six water molecules. chemicalbook.com

In addition to the hexahydrate, a dihydrate form, cobalt(II) iodide dihydrate (CoI₂·2H₂O), is also known. americanelements.com This form appears as green crystals. americanelements.com While the existence of these different hydration states (anhydrous, dihydrate, and hexahydrate) demonstrates polymorphism related to the degree of hydration, detailed crystallographic studies on distinct polymorphic forms of the hydrates themselves (i.e., different crystal packings for the same hydrate) are not extensively detailed in available research. The primary focus remains on the well-defined anhydrous polymorphs and the discrete hydrated species.

Investigation of Temperature-Induced Polymorphic Transformations and Hydration/Dehydration Processes

Temperature is a critical factor in the transformation between the anhydrous and hydrated forms of cobalt(II) iodide. The anhydrous polymorphs, α-CoI₂ and β-CoI₂, are highly sensitive to moisture and will readily hydrate upon exposure to air. wikipedia.org This process involves the coordination of water molecules to the Co²⁺ ion, leading to the formation of hydrated complexes.

The dehydration of this compound is an endothermic process that occurs upon heating. The hexahydrate is reported to lose its water of crystallization and decompose at 130 °C. chemicalbook.comamericanelements.com The dihydrate is less thermally stable, with a reported decomposition temperature of 100 °C. americanelements.com This suggests a stepwise dehydration process, where the hexahydrate may first lose four water molecules to form the dihydrate before further decomposition to the anhydrous form at higher temperatures. This behavior is analogous to the thermal decomposition of other hydrated cobalt(II) halides, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), which is known to undergo stepwise dehydration upon heating. issr.edu.kh The process for cobalt(II) iodide can be summarized as follows:

CoI₂·6H₂O(s) → CoI₂·2H₂O(s) + 4H₂O(g) CoI₂·2H₂O(s) → CoI₂(s) + 2H₂O(g)

These dehydration reactions are reversible. Anhydrous cobalt(II) iodide is used as a moisture indicator because it will change color as it becomes hydrated. wikipedia.org

Factors Influencing Polymorph Formation and Stability in Solution and Solid State

The formation and stability of cobalt(II) iodide polymorphs, both in the solid state and in solution, are governed by several key factors.

In the Solid State:

Temperature and Pressure: As established, temperature is the primary factor controlling the interconversion of the anhydrous α- and β-polymorphs. The α-form is more stable at lower temperatures (below 400 °C), while the β-form is obtained at high temperatures (500 °C) under vacuum. wikipedia.org

Humidity: The stability of the anhydrous forms is highly dependent on the ambient humidity. Due to their hygroscopic nature, both α- and β-CoI₂ readily convert to hydrated forms in the presence of moisture. oxfordlabchem.com Therefore, maintaining a specific polymorph requires controlled, dry storage conditions. nih.gov Light can also be a condition to avoid for stability. oxfordlabchem.com

In Solution:

Solvent: The choice of solvent can significantly influence the structure of the resulting cobalt complex that crystallizes from the solution. Different solvents can lead to the formation of structurally diverse complexes, which can affect the resulting solid-state form. nih.gov For instance, the solubility of cobalt(II) iodide in various organic solvents like ethanol, acetone, and ether results in colored solutions, indicating the formation of different coordination complexes. chemicalbook.com

Temperature: The temperature of an aqueous solution of cobalt(II) iodide can influence the equilibrium between different cobalt(II) complexes. Aqueous solutions are typically red below 20 °C and turn green at higher temperatures, suggesting a shift in the coordination environment of the cobalt ion. chemicalbook.com This change in the dominant species in solution can affect which solid form crystallizes upon solvent removal or cooling.

Theoretical and Computational Chemistry Approaches to Cobaltous Iodide Hexahydrate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic configuration and the nature of chemical bonds within the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, which is the central component of cobaltous iodide hexahydrate.

The Co²⁺ ion in an octahedral field, such as the one created by six water ligands, has a d⁷ electronic configuration. This configuration can result in two possible spin states: a high-spin state (S = 3/2) with the electron configuration t₂g⁵e_g², and a low-spin state (S = 1/2) with the configuration t₂g⁶e_g¹. acs.org For complexes with H₂O ligands, the high-spin state is generally more stable. acs.org

Density Functional Theory (DFT) is a commonly employed method to study such systems. core.ac.ukfu-berlin.de DFT calculations can determine the optimized geometry of the [Co(H₂O)₆]²⁺ cation, including Co-O bond lengths and angles. These calculations also provide information about the molecular orbitals, revealing the nature of the cobalt-water bond. The bonding involves sigma (σ) donation from the oxygen lone pairs of the water molecules to the empty d-orbitals of the cobalt ion. core.ac.uk Advanced methods like DFT/ROCIS (Restricted Open-Shell Configuration Interaction with Singles) can be used to interpret and simulate experimental spectra, such as X-ray absorption spectra, to further validate the electronic structure models. core.ac.ukfu-berlin.de

Calculations can also quantify the Crystal Field Stabilization Energy (CFSE), which for [Co(H₂O)₆]²⁺ is a significant factor in its stability. youtube.com The energy difference between the high-spin and low-spin states is influenced by the ligand field strength, and theoretical calculations can predict this energy gap. acs.org

Table 1: Calculated Properties of the [Co(H₂O)₆]²⁺ Cation

| Property | Theoretical Value/Description | Method Example |

|---|---|---|

| Oxidation State of Cobalt | +2 | - |

| d-electron Count | 7 | - |

| Spin State | High Spin (S = 3/2) | DFT |

| Electron Configuration | t₂g⁵e_g² | Ligand Field Theory |

| Coordination Geometry | Octahedral | DFT Geometry Optimization |

| Bonding Type | Primarily σ-donation from H₂O ligands | Molecular Orbital Theory |

| Calculated Co-O Bond Length | ~2.08 - 2.12 Å | Ab initio calculations collectionscanada.gc.ca |

| CFSE | -0.8 Δo | Crystal Field Theory youtube.com |

Molecular Dynamics Simulations for Hydration Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound when dissolved in water. These simulations model the movement of every atom in the system over time, providing a detailed picture of the interactions between the [Co(H₂O)₆]²⁺ cation, the iodide (I⁻) anions, and the surrounding water molecules.

A key aspect of these simulations is the development of accurate intermolecular potentials, or force fields, that describe the interactions between particles. researchgate.net For the Co(II)-H₂O interaction, these potentials can be generated from high-level quantum mechanics (QM) calculations. researchgate.net Similarly, specific force fields are required to accurately model the behavior of iodide ions in aqueous solutions. chemrxiv.org

MD simulations allow for the calculation of Radial Distribution Functions (RDFs), g(r), which describe the probability of finding one atom at a certain distance from another. researchgate.netnih.gov The Co-O RDF for the hydrated cobalt ion typically shows a sharp first peak corresponding to the six water molecules in the first hydration shell, followed by a less defined second peak for the second hydration shell. researchgate.net The position of the first peak gives the average Co-O bond distance, which is in good agreement with experimental data. researchgate.net

These simulations are also crucial for studying the dynamics of water exchange between the first hydration shell of the Co²⁺ ion and the bulk solvent. The rate of this exchange is an important characteristic of the hydrated ion. For Co²⁺, the exchange process is generally found to follow a dissociative interchange (I_d) mechanism. researchgate.net The stability and structure of the hydration shells around the iodide anions can also be analyzed, revealing how these ions structure the surrounding water molecules through hydrogen bonding. nih.gov

Table 2: Typical Output from MD Simulations of Aqueous CoI₂

| Parameter | Description | Typical Finding |

|---|---|---|

| Co²⁺ Coordination Number | Number of water molecules in the first hydration shell. | 6 |

| First Shell Co-O Distance | Average distance from Co²⁺ to the oxygen of first-shell water molecules. | ~2.1 Å researchgate.net |

| I⁻ Coordination Number | Number of water molecules in the first hydration shell. | Varies, typically 6-8 nih.gov |

| First Shell I-H Distance | Average distance from I⁻ to the hydrogen of first-shell water molecules. | ~2.6-2.8 Å nih.gov |

| Water Exchange Mechanism | The pathway by which water molecules enter and leave the first hydration shell. | Dissociative Interchange (I_d) for Co²⁺ researchgate.net |

| Residence Time | The average time a water molecule spends in the first hydration shell. | Microseconds (μs) range for Co²⁺ |

Computational Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Force Field Calculations)

The solid-state structure of this compound is governed by a network of intermolecular interactions. Computational methods can be used to visualize, quantify, and understand these forces.

Hirshfeld Surface Analysis is a powerful tool for analyzing intermolecular interactions in crystal structures. rsc.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule in isolation) dominates the electron density of the entire crystal. This analysis generates a unique surface for each molecule. By mapping properties like d_norm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. researchgate.netmdpi.com

Force Field Calculations , based on classical mechanics, are used to compute the lattice energy of the crystal. nih.govnih.gov These calculations model atoms as spheres and bonds as springs, with parameters (force constants, equilibrium lengths, partial charges, etc.) that describe the potential energy of the system. nih.govacs.org By optimizing the crystal lattice to minimize its energy, these calculations can predict crystal structures and explore the energetic landscape of different packing arrangements. The accuracy of these calculations is highly dependent on the quality of the force field parameters for the specific ions and molecules involved. nih.gov

Table 3: Intermolecular Interactions in [Co(H₂O)₆]I₂ Investigated by Computational Methods

| Interaction Type | Description | Computational Tool |

|---|---|---|

| Hydrogen Bonding | Strong O-H···I interactions between aqua ligands and iodide ions. | Hirshfeld Surface Analysis, Force Field Calculations |

| Ion-Dipole Interactions | Electrostatic attraction between Co²⁺ and the dipoles of water molecules. | Force Field Calculations (via partial charges) |

| van der Waals Forces | Weaker, non-specific interactions (e.g., H···H, I···I contacts). | Hirshfeld Surface Analysis, Force Field Calculations |

Predictive Modeling of Crystal Structures and Polymorph Stability

Computational methods are increasingly used to predict the crystal structure of a material from its chemical formula alone, a field known as Crystal Structure Prediction (CSP). researchgate.net CSP is particularly challenging for flexible molecules and hydrated salts, but it provides valuable insight into potential crystalline forms, known as polymorphs. researchgate.netnih.gov

The general approach to CSP involves generating a vast number of plausible crystal packing arrangements and then calculating their lattice energies using force fields or more accurate quantum mechanical methods. The structures with the lowest energies are considered the most likely to be observed experimentally. researchgate.net For a hydrated salt like this compound, the prediction would need to correctly assemble the [Co(H₂O)₆]²⁺ cations and I⁻ anions into a stable, three-dimensional lattice.

These calculations can produce a "crystal energy landscape," which plots the relative stability of different predicted structures. researchgate.net The existence of multiple low-energy structures suggests the possibility of polymorphism—the ability of the compound to exist in more than one crystal form. Theoretical models can then be used to assess the relative thermodynamic stability of these polymorphs as a function of temperature and pressure. aps.orgrsc.orgresearchgate.net While the anhydrous form of cobalt(II) iodide is known to have polymorphs, predictive modeling could explore whether different arrangements of the hydrated complex and counter-ions are energetically feasible for the hexahydrate form.

The challenges in this area are significant, as the energy differences between polymorphs can be very small, requiring highly accurate computational methods to reliably predict the most stable form. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CoI₂·6H₂O |

| Hexaaquacobalt(II) iodide | [Co(H₂O)₆]I₂ |

Advanced Materials Research and Applications Utilizing Cobaltous Iodide Hexahydrate

Precursor in Nanomaterial Synthesis

The compound is instrumental in the bottom-up fabrication of cobalt-based nanostructures. The controlled decomposition or reaction of cobaltous iodide hexahydrate under specific conditions allows for the precise synthesis of nanoparticles and nanostructures with desired morphologies and properties, which are essential for various technological applications.

This compound is a viable precursor for synthesizing cobalt oxide (Co₃O₄) nanoparticles through various liquid-phase methods, including co-precipitation, hydrothermal synthesis, and sol-gel techniques combined with thermal decomposition. wikipedia.orgnih.gov In a typical co-precipitation synthesis, an aqueous solution of a cobalt salt is reacted with a precipitating agent like sodium hydroxide, followed by calcination of the resulting cobalt hydroxide intermediate. isca.me The choice of precursor anion can influence the size and shape of the resulting nanoparticles. cyberleninka.ru

The synthesized cobalt oxide nanoparticles are characterized by a suite of analytical techniques to determine their physical and chemical properties. X-ray Diffraction (XRD) is commonly used to confirm the formation of the pure spinel-type Co₃O₄ phase with a cubic crystal structure. researchgate.netjacsdirectory.com Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), reveal the morphology and size of the nanoparticles, which can range from spheres to more complex shapes like nanoplatelets, with average sizes often falling in the nanometer scale (e.g., 17-28 nm). researchgate.netjacsdirectory.comkashanu.ac.ir Optical properties are studied using UV-visible spectroscopy, which often shows two distinct band gaps for Co₃O₄, confirming its semiconducting nature. researchgate.netkashanu.ac.ir

| Synthesis Method | Typical Precursor(s) | Resulting Morphology & Size | Key Characterization Findings | References |

|---|---|---|---|---|

| Thermal Decomposition | Cobalt Complexes (e.g., from Co(NO₃)₂) | Sphere-like; ~19 nm | Single-phase cubic Co₃O₄; Optical band gaps at 2.20 and 3.45 eV. | kashanu.ac.ir |

| Co-precipitation | Co(NO₃)₂·6H₂O, NaOH | Amorphous structure; ~26 nm | XRD confirms amorphous content; Optical band gap of 4.07 eV. | isca.me |

| Microwave Oven Method | Not specified | Crystalline; 7-28 nm | XRD identifies Co₃O₄ phase with face-centered cubic structure. | jacsdirectory.com |

| Oxalate Decomposition | Cobalt Oxalate | Smallest particles, monomodal distribution | Distinct reduction steps (Co₃O₄→CoO→Co) observed via TPR. | researchgate.net |

Cobalt hydroxide (Co(OH)₂) nanostructures are another important class of materials synthesized from this compound. These materials often serve as precursors themselves for cobalt oxides or are used directly in applications like supercapacitors. inoe.ro Facile methods such as chemical co-precipitation and ultrasound-assisted or hydrothermal routes are employed for their synthesis. inoe.roelsevierpure.comlbp.world For example, uniform hexagonal nanoplatelets of β-cobalt hydroxide have been prepared in high yield via a hydrothermal process. elsevierpure.com Similarly, inorganic cobalt hydroxide nanosheets (Co(OH)₂ NS) can be synthesized through a simple solution process at room temperature. nih.gov

Characterization of these nanostructures confirms their morphology and crystal structure. XRD patterns typically show the formation of a pure hexagonal brucite-like structure for β-Co(OH)₂. inoe.roelsevierpure.com SEM and TEM analyses are used to visualize the morphology, revealing structures such as well-crystallized particles with rod-like shapes or uniform hexagonal nanoplatelets with average diameters in the hundreds of nanometers and thicknesses around 20-30 nm. elsevierpure.comlbp.world Upon thermal treatment, these cobalt hydroxide nanostructures can be converted into their corresponding cobalt oxides (CoO and Co₃O₄), often preserving the anisotropic nanoplatelet morphology. elsevierpure.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Cobalt(II) ions derived from precursors like this compound are fundamental building blocks for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These crystalline materials, composed of metal ions or clusters linked by organic ligands, offer high porosity and tunable structures for a wide range of applications.

The rational design of cobalt-based MOFs involves the careful selection of organic linkers and cobalt salts to direct the assembly of desired network topologies. The reaction of cobalt(II) iodide with specific ligands, such as 1,2-bis(2,6-diisopropylphenylimino)acenaphthene, can yield complexes with specific coordination geometries, like a distorted tetrahedral environment (CoN₂I₂). nih.gov The geometry of the organic ligand plays a critical role in the final architecture of the coordination polymer. nih.gov For instance, using a charge-neutral aliphatic (O,O)-donor bridge like 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) with cobalt(II) salts can lead to a diverse range of structures, including 1D chains, layered compounds, and 3D cationic frameworks with significant void volumes (e.g., 26% and 34%). mdpi.comnih.gov The synthesis is often carried out under solvothermal conditions, where heating the reactants in a suitable solvent promotes the formation of crystalline MOF structures. rsc.orgnih.gov

A significant application of cationic cobalt-based MOFs is in ion exchange and selective adsorption, particularly for capturing hazardous anions from the environment. mdpi.com The porous structure of these MOFs contains mobile counter-ions that can be exchanged with other charged species. nih.gov This property is highly relevant for the capture of radioactive iodide (I⁻), a significant environmental threat. nih.gov

Research has demonstrated considerable iodide uptake by certain Co-MOFs. In one study, a cationic framework showed the ability to substitute up to 75% of its guest nitrate ions with iodide ions when soaked in a sodium iodide solution. nih.govnih.gov This ion exchange corresponds to a significant gravimetric uptake of iodine (27 wt. %). nih.gov The process was also found to be reversible. nih.gov The mechanism for this selective capture is attributed to the interaction between the large, polarizable iodide anions and specific sites within the MOF, such as the aliphatic core of the organic ligands. mdpi.comnih.gov Other Co-MOFs have also shown excellent adsorption capacities for iodine in both solution (563.0 mg/g) and vapor (1100 mg/g) phases, where active sites like pyridine (B92270) groups in the channels enhance the binding affinity. ccspublishing.org.cn

| MOF System | Adsorption/Exchange Mechanism | Adsorption Capacity / Exchange Ratio | Key Finding | References |

|---|---|---|---|---|

| Co₂(H₂O)(NO₃)(odabco)₅₃ | Anion Exchange (NO₃⁻ → I⁻) | Up to 75% nitrate substitution; 27 wt. % iodine uptake. | The odabco aliphatic core acts as the main adsorption center for iodide. | nih.govnih.gov |

| SDU-CP-7 (2D Co₃-based MOF) | Selective Adsorption | 563.0 mg/g (in solution); 1100 mg/g (in vapor). | Pyridine active sites in the channels significantly enhance binding affinity for iodine. | ccspublishing.org.cncjsc.ac.cn |

The unique structural characteristics of cobalt-based MOFs, such as high surface area and tunable porosity, make them highly promising materials for energy storage applications. nih.gov They are extensively researched as electrodes for supercapacitors and as components in various battery systems. researchgate.netrsc.org

As supercapacitor electrodes, Co-MOFs provide abundant electroactive sites and efficient pathways for electrolyte diffusion and electron transfer. rsc.org A layered Co-MOF has demonstrated an ultrahigh specific capacitance of 2474 F g⁻¹ at a current density of 1 A g⁻¹, along with excellent cycling stability, retaining about 94.3% of its capacitance after 2000 cycles. acs.org Another study on Co-MOFs synthesized in a mixed solvent system achieved a maximum specific capacitance of 958.1 F g⁻¹ and maintained 92.3% capacitance retention after 3000 cycles. bohrium.com

In the realm of batteries, Co-MOFs are used both in their pristine form and as templates or precursors to derive other functional materials. researchgate.netrsc.org They have been successfully applied as anode materials for lithium-ion batteries. bohrium.com For instance, the coordination polymer Co-btca was used as an anode material and showed a high initial discharge specific capacity. researchgate.net Furthermore, Co-MOFs like ZIF-67 have been employed as sulfur hosts in novel battery systems such as aluminum-sulfur batteries, where they can chemically anchor polysulfides and mitigate the detrimental shuttle effect. rsc.org

| Co-MOF System | Application | Key Performance Metric | Electrolyte | References |

|---|---|---|---|---|

| Co-LMOF ({[Co(Hmt)(tfbdc)(H₂O)₂]·(H₂O)₂}n) | Supercapacitor Electrode | Max. Specific Capacitance: 2474 F g⁻¹ @ 1 A g⁻¹; 94.3% retention after 2000 cycles. | Not specified | acs.org |

| Co-MOF/D-E (synthesized in DMF/Ethanol) | Supercapacitor Electrode | Max. Specific Capacitance: 958.1 F g⁻¹ @ 2 A g⁻¹; 92.3% retention after 3000 cycles. | 3 M KOH | bohrium.com |

| Co-bdc MOF | Supercapacitor Electrode | Specific Capacitance: 368 F/g @ 1 A/g; 85% retention after 2000 cycles. | 3 M KOH | iapchem.org |

| ZIF-67 | Sulfur Host for Al-S Battery | Chemically anchors sulfur and polysulfides to prevent dissolution. | Not specified | rsc.org |

| Co-btca | Li-ion Battery Anode | High initial discharge specific capacity. | Not specified | researchgate.net |

Catalytic Research Applications

This compound serves as a precursor for a variety of cobalt(II) complexes that are subjects of intensive research in the field of catalysis. These complexes are explored for their potential to facilitate a wide range of chemical transformations, leveraging the versatile redox chemistry of the cobalt center.

Exploration of Cobalt(II) Iodide Derivatives in Homogeneous and Heterogeneous Catalysis

Cobalt(II) iodide is a valuable starting material for synthesizing novel coordination complexes with applications in both homogeneous and heterogeneous catalysis. mdpi.com In homogeneous catalysis, cobalt complexes are studied for their ability to activate substrates in the solution phase, enabling efficient and selective chemical reactions. mdpi.com The iodide ligands can be substituted by various organic molecules to tune the electronic and steric properties of the cobalt center, thereby influencing its catalytic activity. For instance, complexes of cobalt(II) iodide with ligands like pyridine and redox-active 1,2-bis(arylimino)acenaphthene have been synthesized and characterized. mdpi.com The generation of radicals within such complexes can significantly impact their catalytic activity. mdpi.com

In the realm of heterogeneous catalysis, researchers focus on immobilizing cobalt complexes on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. mdpi.com

Mechanisms of Oxidation and Reduction Reactions Catalyzed by Cobalt Complexes

The catalytic activity of cobalt complexes is rooted in their ability to participate in oxidation-reduction (redox) reactions, cycling between different oxidation states, primarily Co(I), Co(II), and Co(III). The mechanisms of these reactions can be broadly categorized as either inner-sphere or outer-sphere electron transfer. nih.gov

Inner-Sphere Mechanism : This involves the formation of a direct bond between the cobalt center and a substrate or a bridging ligand, facilitating electron transfer. nih.gov

Outer-Sphere Mechanism : In this process, the electron is transferred between the cobalt complex and the substrate without any change in the primary coordination sphere of the metal ion. nih.gov

Many cobalt-catalyzed reactions proceed through the formation of free radical intermediates, where the metal complex oscillates between several oxidation states. nih.gov For example, in hydrogen evolution reactions, a common pathway begins with the protonation of a Co(I) complex to form a Co(III)-hydride (CoIII-H) intermediate. This intermediate can then evolve hydrogen through several competing pathways, including a slower homolytic route involving two CoIII-H species or a dominant heterolytic channel where a highly reactive Co(II)-hydride transient is generated. nih.gov The study of these mechanisms is crucial for designing more efficient catalysts for sustainable chemical transformations. ijnrd.org

Investigations into Electrocatalysis and Photoelectrocatalysis with Cobalt(II) Iodide Systems